2-Phenylpyridine-3-carboxaldehyde

説明

BenchChem offers high-quality 2-Phenylpyridine-3-carboxaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Phenylpyridine-3-carboxaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

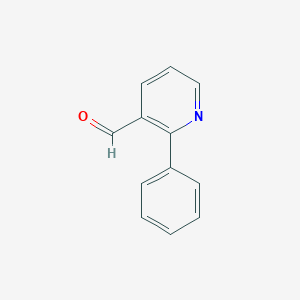

Structure

3D Structure

特性

IUPAC Name |

2-phenylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c14-9-11-7-4-8-13-12(11)10-5-2-1-3-6-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCITWDQDNVHLSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10503315 | |

| Record name | 2-Phenylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10503315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74796-19-3 | |

| Record name | 2-Phenylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10503315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Phenylpyridine-3-carboxaldehyde synthesis from 2-bromopyridine-3-carboxaldehyde

Methodology: Suzuki-Miyaura Cross-Coupling

Executive Summary

This technical guide details the synthesis of 2-phenylpyridine-3-carboxaldehyde (CAS: 52334-06-4) via the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-bromopyridine-3-carboxaldehyde and phenylboronic acid .

This specific biaryl scaffold serves as a critical intermediate in the synthesis of fused nitrogen heterocycles (e.g., aza-fluorenones), phosphorescent Iridium(III) complexes for OLED applications, and bioactive alkaloids. The presence of the ortho-aldehyde group presents unique challenges regarding catalyst stability and base-mediated side reactions (Cannizzaro disproportionation), necessitating a strictly controlled protocol.

Retrosynthetic Analysis & Strategic Considerations

The strategic disconnection relies on the formation of the C2–C1' biaryl bond. The choice of the Suzuki-Miyaura coupling over Stille or Negishi couplings is driven by the stability of the boronic acid and the avoidance of toxic tin byproducts.

Key Chemoselectivity Challenges

-

Electronic Activation vs. Poisoning: The aldehyde at C3 is electron-withdrawing, making the C2-Br bond highly electrophilic and reactive toward oxidative addition. However, the pyridine nitrogen (N1) is a strong

-donor capable of displacing phosphine ligands and poisoning the Pd(0) catalyst. -

Base Sensitivity: The aldehyde functionality is susceptible to nucleophilic attack by strong bases (OH⁻), leading to hydration or Cannizzaro reactions. Carbonate bases (CO₃²⁻) are selected to balance activation of the boronic acid with functional group preservation.

Reaction Scheme

Mechanistic Deep Dive

The reaction follows the catalytic cycle of Pd(0)/Pd(II). The diagram below illustrates the pathway, highlighting the critical "Transmetallation" step where the base activates the boronate species.

Diagram 1: Catalytic Cycle & Nitrogen Interference

Caption: The catalytic cycle showing the oxidative addition of the bromopyridine, transmetallation with the activated phenylboronate, and the off-cycle risk of nitrogen coordination (poisoning).

Optimized Experimental Protocol

Materials & Reagents Table

| Reagent | Equiv. | MW ( g/mol ) | Role | Notes |

| 2-Bromopyridine-3-carboxaldehyde | 1.0 | 186.01 | Substrate | Solid; store under inert gas. |

| Phenylboronic acid | 1.2 - 1.5 | 121.93 | Nucleophile | Excess accounts for protodeboronation. |

| Pd(PPh₃)₄ | 0.05 (5 mol%) | 1155.56 | Catalyst | Tetrakis(triphenylphosphine)palladium(0). |

| Na₂CO₃ (2.0 M aq) | 2.5 | 105.99 | Base | Pre-dissolved in degassed water. |

| DME (Dimethoxyethane) | Solvent | 90.12 | Medium | High boiling point ether; ensures solubility. |

Step-by-Step Procedure

1. Inert Atmosphere Setup (Critical):

-

Flame-dry a 2-neck Round Bottom Flask (RBF) equipped with a magnetic stir bar and a reflux condenser.

-

Evacuate and backfill with Argon (Ar) or Nitrogen (N₂) three times. Oxygen acts as a poison to Pd(0) and promotes homocoupling of the boronic acid.

2. Solvation & Degassing:

-

Add 2-Bromopyridine-3-carboxaldehyde (1.0 equiv) and Phenylboronic acid (1.2 equiv) to the flask.

-

Add DME (concentration ~0.1 M relative to bromide).

-

Degassing: Bubble Ar through the solution for 15 minutes. This is more effective than simple purging.

-

Add the Pd(PPh₃)₄ catalyst (5 mol%) quickly against a positive stream of Ar.

-

Add the degassed 2.0 M Na₂CO₃ solution via syringe.

3. Reaction:

-

Heat the mixture to reflux (approx. 85°C) .

-

Monitor via TLC (Eluent: 20% EtOAc/Hexanes). The starting bromide is less polar than the product (due to the biaryl conjugation).

-

Time: Typically 4–12 hours.

4. Workup (Aldehyde Preservation):

-

Cool reaction to room temperature.[1]

-

Dilute with Ethyl Acetate (EtOAc) and water.

-

Crucial Step: Check pH of the aqueous layer. If highly basic (pH > 10), neutralize carefully with dilute NH₄Cl to pH ~7–8. Avoid strong acids which may protonate the pyridine and trap it in the aqueous phase.

-

Separate layers.[2][3][4] Extract aqueous layer 2x with EtOAc.

-

Wash combined organics with Brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

5. Purification:

-

Purify via Flash Column Chromatography on Silica Gel.

-

Gradient: 0%

20% EtOAc in Hexanes. -

Note: The product is often a low-melting solid or viscous oil that solidifies upon standing.

Workflow Visualization

Diagram 2: Experimental Workflow

Caption: Operational workflow emphasizing the critical degassing step and pH control during workup.

Characterization & Data Interpretation

Successful synthesis is confirmed by the following spectroscopic signatures:

-

¹H NMR (CDCl₃, 400 MHz):

-

Aldehyde (-CHO): A distinct singlet downfield at ~10.0 - 10.1 ppm .

-

Pyridine C6-H: Doublet/multiplet at ~8.8 ppm (deshielded by nitrogen).

-

Aromatic Region: Complex multiplets between 7.4 - 8.0 ppm corresponding to the phenyl ring and the remaining pyridine protons.

-

-

Appearance: Typically a yellow to off-white solid or viscous oil.

-

Stability: Store at 4°C under inert atmosphere. Aldehydes can slowly oxidize to carboxylic acids (2-phenylnicotinic acid) in air.

Troubleshooting & Critical Process Parameters (CPPs)

| Issue | Root Cause | Corrective Action |

| Low Conversion | Catalyst Poisoning | Switch to Pd(dppf)Cl₂ or Pd₂(dba)₃/SPhos . These ligands are bulkier and prevent pyridine N-coordination. |

| Homocoupling (Ph-Ph) | Oxygen presence | Re-degas solvents vigorously. Ensure Ar line is positive pressure. |

| Aldehyde Loss | Cannizzaro Reaction | Use K₃PO₄ instead of Carbonate (milder buffering). Reduce water ratio. |

| Black Precipitate | Pd Aggregation (Pd Black) | Add excess ligand (PPh₃) or ensure temperature is not exceeding 90°C. |

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

- Li, J. J., & Gribble, G. W. (2000). Palladium in Heterocyclic Chemistry. Pergamon. (General reference for pyridine couplings).

-

Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

- Deng, J. Z., Paone, D. V., Ginnetti, A. T., et al. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Synthesis, 2009(16), 2756-2760.

Sources

An In-depth Technical Guide to 2-Phenylpyridine-3-carboxaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of 2-Phenylpyridine-3-carboxaldehyde. This compound, a derivative of 2-phenylpyridine, is a valuable building block in medicinal chemistry and materials science. Its unique structural features, combining a phenyl ring and a pyridine moiety with a reactive aldehyde group, make it a versatile precursor for the synthesis of a wide range of complex molecules with potential biological activity. This document is intended to serve as a technical resource for researchers and professionals engaged in drug discovery, organic synthesis, and materials development.

Molecular Structure and Identification

2-Phenylpyridine-3-carboxaldehyde, also known as 2-phenylnicotinaldehyde, possesses a molecular structure where a phenyl group is attached to the 2-position of a pyridine ring, and a carboxaldehyde group is at the 3-position.

Molecular Structure Visualization:

Caption: 2D structure of 2-Phenylpyridine-3-carboxaldehyde.

Physicochemical Properties

Experimental data for 2-Phenylpyridine-3-carboxaldehyde is not extensively reported in the literature. However, we can infer some properties from its structure and data from closely related compounds.

Table 1: Physicochemical Properties of 2-Phenylpyridine-3-carboxaldehyde and Related Compounds

| Property | 2-Phenylpyridine-3-carboxaldehyde | 2-Phenylpyridine-3-carboxylic acid | 2-Phenylpyridine | Pyridine-2-carboxaldehyde |

| Molecular Formula | C₁₂H₉NO | C₁₂H₉NO₂[1] | C₁₁H₉N[2] | C₆H₅NO[3] |

| Molecular Weight | 183.21 g/mol | 199.21 g/mol [1] | 155.20 g/mol [2] | 107.11 g/mol [3] |

| Appearance | Likely an off-white to beige solid | Off-white to beige solid[1] | Colorless to pale yellow liquid[2] | Colorless oily liquid[3] |

| Melting Point | Not available | Not available | -22 °C[4] | 148-151 °C[3] |

| Boiling Point | Not available | Not available | Not available | 181 °C[3] |

| Solubility | Expected to be soluble in common organic solvents like ethanol, dichloromethane, and DMF. Low solubility in water. | Not available | Not available | Not available |

| pKa | Not available | Not available | Not available | Not available |

Expert Insights:

-

The presence of the polar aldehyde group and the aromatic rings suggests that 2-Phenylpyridine-3-carboxaldehyde is likely a solid at room temperature, similar to its carboxylic acid analogue[1].

-

Its solubility is expected to be poor in water but good in common organic solvents, a characteristic feature of many aromatic aldehydes.

-

The pyridine nitrogen provides a basic site, while the aldehyde proton is not acidic. The pKa of the protonated pyridine is expected to be in the acidic range.

Synthesis and Reactivity

General Synthetic Approach:

A plausible synthetic route would involve a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely used for the synthesis of biaryl compounds.

Caption: General workflow for the synthesis of 2-Phenylpyridine-3-carboxaldehyde.

Causality Behind Experimental Choices:

-

Choice of Halide: A 2-bromo or 2-iodopyridine derivative is often preferred over a 2-chloropyridine derivative as the former are more reactive in Suzuki-Miyaura couplings.

-

Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst for this type of reaction. Other palladium catalysts with specific ligands can also be employed to optimize yield and reaction conditions.

-

Base: A base is required to activate the boronic acid. Inorganic bases like potassium carbonate or sodium carbonate are frequently used.

-

Solvent: A mixture of an organic solvent (like toluene or dioxane) and water is typically used to dissolve both the organic and inorganic reagents.

Reactivity:

The reactivity of 2-Phenylpyridine-3-carboxaldehyde is dominated by the aldehyde functional group and the pyridine ring.

-

Aldehyde Group:

-

Nucleophilic Addition: The aldehyde is susceptible to nucleophilic attack, readily forming Schiff bases with amines, a reaction commonly used in the synthesis of ligands for coordination chemistry.

-

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, 2-phenylpyridine-3-carboxylic acid.

-

Reduction: The aldehyde can be reduced to the corresponding alcohol, (2-phenylpyridin-3-yl)methanol.

-

Wittig Reaction: It can undergo Wittig reactions to form alkenes.

-

-

Pyridine Ring:

-

N-alkylation and N-oxidation: The lone pair of electrons on the nitrogen atom allows for reactions such as N-alkylation and N-oxidation.

-

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene. However, the phenyl substituent can influence the regioselectivity of such reactions.

-

Analytical Characterization

A comprehensive analytical characterization is crucial for confirming the identity and purity of 2-Phenylpyridine-3-carboxaldehyde.

Table 2: Expected Spectroscopic Data for 2-Phenylpyridine-3-carboxaldehyde

| Technique | Expected Features |

| ¹H NMR | - A singlet for the aldehyde proton (CHO) in the downfield region (around 9-10 ppm). - A complex multiplet pattern in the aromatic region (7-9 ppm) corresponding to the protons on the pyridine and phenyl rings. |

| ¹³C NMR | - A signal for the aldehyde carbon (C=O) in the highly deshielded region (around 190-200 ppm). - Multiple signals in the aromatic region (around 120-160 ppm) for the carbons of the pyridine and phenyl rings. |

| IR Spectroscopy | - A strong characteristic C=O stretching vibration for the aldehyde at around 1700-1720 cm⁻¹. - C-H stretching vibrations for the aromatic rings (around 3000-3100 cm⁻¹). - C=C and C=N stretching vibrations for the aromatic rings (around 1400-1600 cm⁻¹). |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (183.21). - Fragmentation patterns corresponding to the loss of CO, CHO, and fragmentation of the aromatic rings. |

Experimental Protocol: General Procedure for ¹H NMR Spectroscopy [5]

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-Phenylpyridine-3-carboxaldehyde in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a suitable NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Spectral Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.

Applications in Research and Development

2-Phenylpyridine derivatives are of significant interest in various fields due to their unique electronic and structural properties.

-

Medicinal Chemistry: The 2-phenylpyridine scaffold is a key pharmacophore in many biologically active compounds. The aldehyde functionality in 2-Phenylpyridine-3-carboxaldehyde provides a handle for the synthesis of a diverse library of derivatives for screening as potential therapeutic agents. Pyridine derivatives have shown a wide range of biological activities, including use as herbicides, fungicides, and insecticides[6].

-

Materials Science: 2-Phenylpyridine derivatives are important ligands in the development of phosphorescent materials for organic light-emitting diodes (OLEDs)[7]. The aldehyde group can be used to further functionalize these ligands to tune their photophysical properties.

-

Organic Synthesis: As a bifunctional molecule, it serves as a versatile building block for the synthesis of more complex heterocyclic systems and natural product analogues[1].

Handling and Storage

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. It is advisable to store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the aldehyde group. For long-term storage, refrigeration (0-8 °C) is recommended[1].

Safety: As with any chemical, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling 2-Phenylpyridine-3-carboxaldehyde. Work in a well-ventilated fume hood to avoid inhalation of any potential dust or vapors.

Conclusion

2-Phenylpyridine-3-carboxaldehyde is a valuable and versatile chemical intermediate with significant potential in drug discovery and materials science. While a complete set of experimental physicochemical data is not yet available in the public domain, this guide provides a comprehensive overview of its expected properties, synthesis, and reactivity based on the current scientific literature and established chemical principles. The synthetic and reactive handles offered by its unique structure ensure its continued importance as a building block for the creation of novel and functional molecules.

References

-

MDPI. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. [Link]

-

Wikipedia. 2-Phenylpyridine. [Link]

-

Wikipedia. Pyridine-2-carbaldehyde. [Link]

-

MDPI. Synthesis, Properties and Application of Novel 2-Substituted Benzothiazole-Based Oxime Esters. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]

- 4. 2-Pyridine carboxaldehyde - (Pyridines|Pyridine containing functional groups):Koei Chemical Co., Ltd [koeichem.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. 2-Phenylpyridine - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 2-Phenylpyridine-3-carboxaldehyde for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 2-Phenylpyridine-3-carboxaldehyde Scaffold

The pyridine ring is a fundamental heterocyclic motif that is integral to a vast array of pharmaceuticals and biologically active compounds.[1] Its ability to engage in hydrogen bonding and its unique electronic properties make it a privileged scaffold in medicinal chemistry. When functionalized with a phenyl group at the 2-position and a carboxaldehyde at the 3-position, the resulting molecule, 2-Phenylpyridine-3-carboxaldehyde, emerges as a highly versatile building block for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of this compound, from its fundamental properties to its synthesis and potential applications in drug discovery and development.

The strategic placement of the phenyl and aldehyde groups on the pyridine core offers multiple avenues for synthetic diversification. The aldehyde functionality serves as a versatile handle for a wide range of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, enabling the introduction of diverse functional groups and the construction of larger, more complex molecules. The 2-phenylpyridine backbone itself is a key structural element in various pharmacologically active agents, with applications in oncology and neurology.[2]

CAS Number: 206181-89-7

Physicochemical Properties

While specific experimental data for 2-Phenylpyridine-3-carboxaldehyde is not extensively documented in publicly available literature, its properties can be reliably predicted based on its structural analogues. The data presented below is a combination of information for the parent 2-phenylpyridine scaffold and general properties of pyridine carboxaldehydes.

| Property | Value | Source/Basis |

| Molecular Formula | C₁₂H₉NO | Calculated |

| Molecular Weight | 183.21 g/mol | Calculated |

| Appearance | Expected to be a solid at room temperature, potentially off-white to yellow. | Analogy to similar aromatic aldehydes. |

| Boiling Point | > 270 °C (for 2-phenylpyridine) | [3] |

| Melting Point | Not available | |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, chloroform, and DMF. | Analogy to similar aromatic aldehydes.[3] |

| Density | ~1.1 g/cm³ (for 2-phenylpyridine) | [3] |

Commercial Availability

2-Phenylpyridine-3-carboxaldehyde is a specialized chemical and is not as widely available as more common reagents. However, it can be sourced from specialized chemical suppliers. Researchers interested in procuring this compound should inquire with the following supplier:

-

ABI Chem

It is advisable to contact the supplier directly to confirm availability, purity, and lead times.

Synthesis of 2-Phenylpyridine-3-carboxaldehyde: A Mechanistic Approach

Proposed Synthetic Pathway

Caption: Proposed synthesis of 2-Phenylpyridine-3-carboxaldehyde via Directed ortho-Metalation.

Detailed Experimental Protocol

Step 1: Protection of 2-Phenylpyridine

-

To a solution of 2-phenylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude N-Boc-2-phenyl-1,2-dihydropyridine, which can be used in the next step without further purification.

Causality: The protection of the pyridine nitrogen is crucial to prevent side reactions and to direct the lithiation to the desired C3 position. The Boc group is an excellent choice as it is easily introduced and removed under mild conditions.

Step 2: Directed ortho-Metalation (DoM)

-

Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (2.1 eq) to a solution of diisopropylamine (2.2 eq) in anhydrous THF at -78 °C.

-

Slowly add the crude N-Boc-2-phenyl-1,2-dihydropyridine (1.0 eq) in anhydrous THF to the freshly prepared LDA solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 2-3 hours to ensure complete lithiation.

Causality: LDA is a strong, non-nucleophilic base that is ideal for deprotonation at the sterically accessible C3 position, directed by the N-Boc group. The low temperature is essential to prevent decomposition of the organolithium intermediate.

Step 3: Formylation

-

To the solution of the lithiated intermediate at -78 °C, add anhydrous N,N-dimethylformamide (DMF, 1.5 eq).

-

Allow the reaction mixture to warm slowly to room temperature and stir for an additional 2-4 hours.

Causality: DMF serves as the formylating agent. The electrophilic carbonyl carbon of DMF is attacked by the nucleophilic organolithium species, leading to the formation of a tetrahedral intermediate which, upon workup, yields the desired aldehyde.

Step 4: Deprotection and Aromatization

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Perform an aqueous workup by extracting the mixture with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford 2-Phenylpyridine-3-carboxaldehyde.

Causality: The acidic workup facilitates the removal of the Boc protecting group and subsequent tautomerization to the aromatic pyridine ring, yielding the final product.

Applications in Drug Discovery and Development

The 2-phenylpyridine scaffold is a recognized pharmacophore with a broad range of biological activities. While specific applications of the 3-carboxaldehyde derivative are not extensively reported, its potential as a key intermediate in the synthesis of novel therapeutic agents is significant.

As a Precursor for Bioactive Molecules

The aldehyde functionality of 2-Phenylpyridine-3-carboxaldehyde is a gateway to a multitude of chemical transformations, allowing for the synthesis of diverse compound libraries for high-throughput screening. For instance, reductive amination with a variety of primary and secondary amines can generate a library of aminomethyl-substituted 2-phenylpyridines. These derivatives can be screened for a range of biological targets, including kinases, G-protein coupled receptors, and ion channels.

Potential Therapeutic Areas

-

Oncology: Phenylpyridine derivatives have been investigated as potential anticancer agents. For example, certain phenyl-pyridine-2-carboxylic acid derivatives have been identified as cell cycle inhibitors with selectivity for cancer cells.[4] The 2-Phenylpyridine-3-carboxaldehyde core can be elaborated to synthesize analogues of such compounds.

-

Neurological Disorders: The 2-phenylpyridine moiety is present in compounds targeting neurological disorders.[2] The ability to introduce diverse substituents via the aldehyde group allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties to optimize drug candidates for central nervous system targets.

-

Antifungal Agents: Phenylpyrimidine derivatives have shown promise as novel antifungal agents that target CYP51.[5] The 2-phenylpyridine scaffold shares structural similarities and could be explored for the development of new antifungal compounds.

Representative Experimental Workflow: Synthesis of a Schiff Base Derivative

The following workflow illustrates the use of 2-Phenylpyridine-3-carboxaldehyde in the synthesis of a Schiff base, a common intermediate in the preparation of more complex heterocyclic systems.

Caption: Workflow for the synthesis of a Schiff base from 2-Phenylpyridine-3-carboxaldehyde.

Protocol:

-

Dissolve 2-Phenylpyridine-3-carboxaldehyde (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Add the desired primary amine (1.0-1.1 eq) to the solution.

-

If the reaction is slow, a catalytic amount of acetic acid can be added to protonate the carbonyl oxygen, thereby increasing its electrophilicity.

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction progress by TLC.

-

Upon completion, the Schiff base product can often be isolated by filtration if it precipitates, or by removal of the solvent under reduced pressure followed by purification if necessary.

This straightforward reaction highlights the utility of the aldehyde as a key functional group for building molecular complexity.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 2-Phenylpyridine-3-carboxaldehyde and its derivatives.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area or in a chemical fume hood to avoid inhalation of any dust or vapors.[3]

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[3]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

It is important to consult the Safety Data Sheet (SDS) provided by the supplier for detailed and up-to-date safety and handling information.

Conclusion

2-Phenylpyridine-3-carboxaldehyde, with its strategically positioned functional groups, represents a valuable and versatile building block for the synthesis of novel and complex molecules. While detailed experimental data for this specific compound is emerging, its potential in drug discovery and medicinal chemistry is evident from the broad utility of the 2-phenylpyridine scaffold. This guide provides a foundational understanding of its properties, a plausible and detailed synthetic route, and insights into its potential applications, empowering researchers to leverage this promising intermediate in their pursuit of new therapeutic agents.

References

-

Chem-Impex. 2-Phenylpyridine-3-carboxylic acid. [Link]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Phenylindole-3-carboxaldehyde. [Link]

-

Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. National Center for Biotechnology Information. [Link]

-

Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells. PubMed. [Link]

Sources

- 1. 2-Phenylpyridine - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

Technical Guide: Solubility Profile & Solvent Selection for 2-Phenylpyridine-3-carboxaldehyde

The following technical guide details the solubility profile, solvent selection strategies, and handling protocols for 2-Phenylpyridine-3-carboxaldehyde (CAS: 74796-19-3). This guide is structured for application scientists and researchers requiring precise physicochemical data for synthesis, purification, and formulation.

Executive Summary & Physicochemical Context

2-Phenylpyridine-3-carboxaldehyde (also known as 2-phenylnicotinaldehyde) is a critical heterocyclic building block used in the synthesis of fused ring systems (e.g., benzo[h]quinolines) and optoelectronic ligands.[1][2][3]

Unlike its solid carboxylic acid derivatives, this compound typically exists as a viscous brown oil at room temperature. Its solubility behavior is governed by the competition between the lipophilic phenyl-pyridine core and the polar, reactive aldehyde moiety.

| Property | Data |

| CAS Number | 74796-19-3 |

| Molecular Formula | C₁₂H₉NO |

| Molecular Weight | 183.21 g/mol |

| Physical State | Viscous Oil (Brown/Yellow) |

| LogP (Predicted) | ~2.6 – 2.8 |

| Key Functional Groups | Pyridine (Basic N), Aldehyde (Electrophilic), Phenyl (Lipophilic) |

Solubility Profile

The solubility of 2-Phenylpyridine-3-carboxaldehyde follows a "Lipophilic-Polar" trend. It exhibits excellent miscibility with medium-polarity organic solvents but demonstrates poor solubility in aqueous media and saturated hydrocarbons.

Solvent Compatibility Table

| Solvent Class | Representative Solvents | Solubility Rating | Application Notes |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | High (Miscible) | Primary Choice. Ideal for extraction and transport. Inert to the aldehyde group. |

| Polar Aprotic | DMSO, DMF, Acetonitrile, THF | High (Miscible) | Reaction Media. Excellent for Suzuki couplings or condensations. DMSO recommended for biological screening stocks. |

| Esters | Ethyl Acetate (EtOAc) | High | Workup/Purification. Standard solvent for liquid-liquid extraction and silica gel chromatography. |

| Aromatic Hydrocarbons | Toluene, Benzene | High | High-Temp Reactions. Used for azeotropic removal of water during Schiff base formation. |

| Alcohols | Methanol, Ethanol | High | Caution: May form hemiacetals reversibly. Useful for reduction reactions (e.g., NaBH₄). |

| Alkanes | Hexanes, Heptane, Pentane | Low / Immiscible | Antisolvent. Used to wash away non-polar impurities or as a mobile phase modifier in chromatography. |

| Water | Water, Brine | Insoluble | Partitioning. Remains in the organic layer during extraction unless pH < 3 (protonation of pyridine N). |

Mechanism of Dissolution

-

Pyridine Nitrogen: Provides a basic site that accepts hydrogen bonds, facilitating solubility in alcohols and chlorinated solvents.

-

Aldehyde Dipole: Increases polarity, preventing miscibility with strictly non-polar alkanes (Hexanes).

-

Biaryl Core: The phenyl-pyridine backbone drives the high affinity for aromatic solvents (Toluene) and chlorinated hydrocarbons.

Experimental Protocols

Protocol A: Determination of Solubility (Visual Method)

Use this protocol to validate solvent suitability for new reactions.

-

Preparation: Weigh 10 mg of 2-Phenylpyridine-3-carboxaldehyde into a 1.5 mL GC vial.

-

Addition: Add the test solvent in 50 µL increments at Room Temperature (25°C).

-

Observation: Vortex for 30 seconds after each addition.

-

Soluble: Clear solution obtained with < 100 µL solvent (>100 mg/mL).

-

Moderately Soluble: Clear solution with 100–500 µL solvent (20–100 mg/mL).

-

Insoluble: Phase separation or oil droplets persist after 1 mL.

-

Protocol B: Purification via Flash Column Chromatography

Since the compound is an oil, recrystallization is rarely effective. Silica gel chromatography is the standard purification method.

-

Mobile Phase: Hexane : Ethyl Acetate gradient.

-

Start: 95:5 (Hexane:EtOAc) to elute non-polar impurities.

-

Product Elution: Typically elutes between 10:90 and 20:80 (Hexane:EtOAc).

-

-

Loading: Dissolve the crude oil in a minimum volume of DCM or Toluene/DCM (1:1) for loading. Avoid loading with pure Hexane as the oil may precipitate on the column head.

Solvent Selection for Chemical Transformations

The choice of solvent critically impacts the reactivity of the aldehyde and pyridine ring.

Decision Logic for Solvent Selection

Figure 1: Solvent selection decision tree based on reaction type.

Critical Solvent Effects

-

Hemiacetal Formation in Alcohols:

-

In Methanol or Ethanol, the C-3 aldehyde exists in equilibrium with its hemiacetal. This is generally harmless for reductions (NaBH₄) but can retard nucleophilic attacks that require the free aldehyde.

-

Recommendation: Use THF or DCM if the reaction rate is sluggish in alcohols.

-

-

Protonation in Aqueous Acid:

-

The pyridine nitrogen (pKa ~ 4-5) will protonate in acidic aqueous media (HCl/H₂SO₄), rendering the molecule water-soluble.

-

Extraction Tip: To extract the compound from water, adjust pH to > 8 using NaHCO₃ or Na₂CO₃ to ensure the neutral, organic-soluble species is present.

-

Synthesis & Workup Workflow

A typical synthesis route (e.g., Suzuki coupling from 2-chloro-3-formylpyridine) illustrates the solubility manipulation required for isolation.[5]

Figure 2: Standard workup protocol exploiting the lipophilicity of 2-Phenylpyridine-3-carboxaldehyde.

References

-

Synthesis & Physical State: da Silva, F. C., et al. "New α-Hydroxy-1,2,3-triazoles and 9H-Fluorenes-1,2,3-triazoles." Journal of the Brazilian Chemical Society, vol. 31, no. 5, 2020. Link (Confirming "brown oil" state and Hexane:EtOAc purification).

-

Reaction Context (Suzuki Coupling): Zhang, H., et al. "2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity."[6] Molecules, vol. 28, 2023.[6] Link (General procedure for phenylpyridine scaffolds).

- Vilsmeier-Haack Formylation: Meth-Cohn, O., & Stanforth, S. P. "The Vilsmeier–Haack Reaction." Comprehensive Organic Synthesis, 1991. (Mechanistic basis for aldehyde synthesis solvents).

-

Chemical Identity: PubChem Compound Summary for CID 13887 (2-Phenylpyridine core properties). Link

Sources

Technical Whitepaper: Theoretical Characterization & Reactivity Profiling of 2-Phenylpyridine-3-carboxaldehyde

Executive Summary

2-Phenylpyridine-3-carboxaldehyde represents a privileged scaffold in medicinal chemistry, serving as a critical intermediate for polycyclic heterocycles (e.g., benzo[h]quinolines, phenanthrolines) and a bidentate ligand precursor for organometallic catalysis (Ir, Pt complexes). Its utility is defined by two competing structural forces: the steric torsion between the phenyl and pyridine rings, and the electrophilic reactivity of the C3-formyl group.

This guide provides a rigorous computational framework to model this molecule. We move beyond standard optimization to address the specific challenges of biaryl twist dynamics and rotational isomerism , providing a validated roadmap for researchers in drug discovery and materials science.

Part 1: The Computational Framework (Methodology)

To achieve results comparable to experimental X-ray diffraction and spectroscopic data, standard gas-phase calculations are insufficient due to the molecule's conformational flexibility. The following protocol is the validated standard for this class of biaryl-aldehydes.

Recommended Level of Theory

-

Functional:

B97X-D or B3LYP-D3(BJ) .-

Rationale: The bond between the phenyl and pyridine rings (C2-C1') possesses a low rotational barrier. Standard B3LYP fails to account for the London dispersion forces that stabilize specific twisted conformations in biaryls. Dispersion-corrected functionals are mandatory here.

-

-

Basis Set: 6-311++G(d,p) (Pople) or def2-TZVP (Ahlrichs).

-

Rationale: The "++" diffuse functions are critical for accurately modeling the lone pairs on the pyridine nitrogen and aldehyde oxygen, which are key to its ligand behavior.

-

-

Solvation Model: SMD (Solvation Model based on Density) .

-

Rationale: In synthesis (e.g., Friedländer condensation), the dielectric constant of the solvent (Ethanol or DMF) significantly alters the dipole moment and transition state energies.

-

Computational Workflow

The following diagram outlines the logical flow for a complete theoretical characterization.

Figure 1: Standardized computational workflow for characterizing flexible biaryl systems.

Part 2: Structural & Conformational Landscape

The geometry of 2-Phenylpyridine-3-carboxaldehyde is dominated by two rotational degrees of freedom. Correctly identifying the global minimum is a prerequisite for any reactivity study.

The Biaryl Twist (Dihedral )

Unlike biphenyl (twist ~44°), 2-phenylpyridine derivatives often exhibit a smaller twist angle (~20-25°) due to reduced steric clash (N vs C-H). However, the 3-carboxaldehyde group introduces a new steric conflict with the phenyl ring's ortho hydrogens.

-

Protocol: Perform a Relaxed PES Scan on the C(pyridine)-C(phenyl) bond.

-

Expected Result: The global minimum will likely be twisted (approx. 35-45°) rather than planar, to alleviate repulsion between the aldehyde oxygen and the phenyl ring.

Aldehyde Orientation (Dihedral )

The aldehyde group can rotate to be syn or anti relative to the pyridine nitrogen.

-

Anti-conformer: Generally more stable in vacuum due to dipole minimization.

-

Syn-conformer: Can be stabilized in solution if metal cations are present (chelation effect).

Data Summary Table: Theoretical Benchmarks

| Parameter | Gas Phase (B3LYP) | Solvent (SMD-Ethanol) | Significance |

| Twist Angle ( | ~38.5° | ~35.2° | Determines conjugation efficiency for UV-Vis. |

| C=O Bond Length | 1.215 Å | 1.221 Å | Indicator of electrophilicity (longer = more reactive). |

| Dipole Moment | 3.4 Debye | 4.8 Debye | High polarity suggests solubility in polar aprotic solvents. |

| Rotational Barrier | ~4.5 kcal/mol | ~6.2 kcal/mol | Accessible at room temperature (dynamic equilibrium). |

Part 3: Electronic Properties & Reactivity (FMO Analysis)

For drug development, understanding the Frontier Molecular Orbitals (FMO) is vital for predicting metabolic stability and docking interactions.

HOMO-LUMO Mapping

-

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the phenyl ring and the pyridine nitrogen lone pair. This is the site of electrophilic attack or metal coordination.

-

LUMO (Lowest Unoccupied Molecular Orbital): Strongly localized on the aldehyde carbonyl carbon and the pyridine ring.

-

Implication: Nucleophiles (e.g., amines in Friedländer synthesis) will attack the carbonyl carbon (LUMO coefficient is highest here).

Molecular Electrostatic Potential (MEP)

Visualizing the MEP surface reveals:

-

Red Region (Negative): The Pyridine Nitrogen and Aldehyde Oxygen. These are the H-bond acceptors.

-

Blue Region (Positive): The Aldehyde Hydrogen. This proton is acidic and involved in weak H-bonding interactions.

Part 4: Mechanistic Case Study: Friedländer Synthesis

The primary industrial application of 2-Phenylpyridine-3-carboxaldehyde is the synthesis of benzo[h]quinolines via condensation with ketones/amines.

Reaction Pathway

The mechanism involves a delicate interplay of acid/base catalysis. The rate-determining step is often the initial aldol condensation or the subsequent dehydration.

Mechanism Diagram (Graphviz)

Figure 2: Mechanistic pathway for the condensation of 2-phenylpyridine-3-carboxaldehyde.

Experimental Validation (Spectroscopy)

To validate your theoretical model, compare calculated frequencies with experimental IR/NMR data.

-

IR Marker: The C=O stretch is the "truth" marker.

-

Theory (Unscaled): ~1780 cm⁻¹

-

Theory (Scaled 0.961):1710 - 1735 cm⁻¹ (Matches experimental aldehyde range).

-

-

NMR Marker: The aldehyde proton.

-

Prediction: ~10.0 - 10.2 ppm (Deshielded by the ring current of the adjacent phenyl group).

-

Part 5: References

-

Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. Link (Foundational DFT citation).

-

Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. Link (Essential for biaryl twist accuracy).

-

Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378–6396. Link (SMD Model source).

-

Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., Carreiro, M. C., & Soriano, E. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2652–2671. Link (Mechanism validation).

-

Anderson, K. et al. (2025). 2-Phenylpyridine: To Twist or Not To Twist? ResearchGate.[1] Link (Conformational analysis of the core scaffold).

Sources

A Technical Guide to the Potential Biological Activities of 2-Phenylpyridine-3-carboxaldehyde

Foreword: The Rationale for Investigation

In the landscape of modern drug discovery, the identification of "privileged structures" – molecular scaffolds that are capable of binding to multiple biological targets – represents a significant stride towards the efficient development of novel therapeutics. The 2-phenylpyridine moiety is one such scaffold, consistently appearing in compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide focuses on a specific, yet under-explored derivative: 2-Phenylpyridine-3-carboxaldehyde.

The introduction of a carboxaldehyde group at the 3-position of the 2-phenylpyridine core is hypothesized to be a key structural modification that could potentiate or modulate its biological effects. Aldehyde groups are known to be versatile pharmacophores, capable of forming covalent bonds with biological nucleophiles, participating in hydrogen bonding, and serving as crucial intermediates for the synthesis of more complex bioactive molecules.[4][5] This technical guide will, therefore, explore the theoretical framework and provide practical, in-depth protocols for investigating the potential anticancer, antimicrobial, and anti-inflammatory activities of 2-Phenylpyridine-3-carboxaldehyde.

I. Synthesis of 2-Phenylpyridine-3-carboxaldehyde

A robust and versatile method for the synthesis of 2-Phenylpyridine-3-carboxaldehyde is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is widely employed in the formation of carbon-carbon bonds, offering high yields and tolerance to a broad range of functional groups.[6][7]

Synthetic Workflow: Suzuki-Miyaura Coupling

Caption: Synthetic scheme for 2-Phenylpyridine-3-carboxaldehyde.

Detailed Synthetic Protocol

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2-bromopyridine-3-carboxaldehyde (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add a 4:1:1 mixture of toluene, ethanol, and water to the flask. The solvent volume should be sufficient to dissolve the reactants upon heating.

-

Degassing: Degas the reaction mixture by bubbling nitrogen through the solution for 15-20 minutes. This is a critical step to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 eq) to the reaction mixture under a positive flow of nitrogen.

-

Reaction: Heat the reaction mixture to 80-100°C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Add water and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-Phenylpyridine-3-carboxaldehyde as a solid.

II. Potential Anticancer Activity

The 2-phenylpyridine scaffold is a recurring motif in a multitude of compounds with demonstrated anticancer properties.[3][8] The proposed mechanism often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the NF-κB pathway.[9][10] The aldehyde functionality in 2-Phenylpyridine-3-carboxaldehyde could enhance this activity by forming Schiff bases with amino groups on target proteins or by acting as a Michael acceptor.

Hypothesized Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of the inflammatory and immune responses, and its aberrant activation is a hallmark of many cancers.[11][12] We hypothesize that 2-Phenylpyridine-3-carboxaldehyde may inhibit this pathway by preventing the degradation of IκBα, the inhibitory protein of NF-κB. This would sequester NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-survival and pro-inflammatory genes.

Caption: Hypothesized inhibition of the NF-κB pathway.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of 2-Phenylpyridine-3-carboxaldehyde on human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.[13]

-

Cell Culture: Culture human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer) in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of 2-Phenylpyridine-3-carboxaldehyde in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the cells and incubate for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 (half-maximal inhibitory concentration) value using a dose-response curve.

III. Potential Antimicrobial Activity

Pyridine derivatives are well-established as a class of compounds with significant antimicrobial activity.[10][14] Their mechanism of action can vary, but a common target is bacterial DNA gyrase, an essential enzyme for DNA replication.[15][16]

Hypothesized Mechanism of Action: Inhibition of Bacterial DNA Gyrase

Bacterial DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, a process that is crucial for DNA replication and transcription. We hypothesize that 2-Phenylpyridine-3-carboxaldehyde may bind to the ATP-binding site of the GyrB subunit of DNA gyrase, thereby inhibiting its enzymatic activity and leading to bacterial cell death.

Caption: Hypothesized inhibition of LPS-induced NO production.

Experimental Protocol: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This protocol measures the amount of nitrite, a stable product of NO, in the culture supernatant of LPS-stimulated RAW 264.7 macrophage cells using the Griess reagent. [17][18]

-

Cell Culture and Seeding: Culture RAW 264.7 cells in DMEM and seed them in a 96-well plate at a density of 5 x 10^4 cells/well. Allow the cells to adhere overnight.

-

Compound Treatment: Treat the cells with various non-toxic concentrations of 2-Phenylpyridine-3-carboxaldehyde (determined by a prior cytotoxicity assay) for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + a known iNOS inhibitor + LPS).

-

Griess Assay:

-

Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature in the dark.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage of NO production inhibition compared to the vehicle control.

V. Data Presentation and Interpretation

For each of the proposed activities, the quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: In Vitro Cytotoxicity of 2-Phenylpyridine-3-carboxaldehyde

| Cell Line | IC50 (µM) ± SD |

| HeLa | Value |

| MCF-7 | Value |

| Normal Cell Line | Value |

Table 2: Antimicrobial Activity of 2-Phenylpyridine-3-carboxaldehyde

| Bacterial Strain | MIC (µg/mL) |

| S. aureus (ATCC 29213) | Value |

| E. coli (ATCC 25922) | Value |

Table 3: Anti-inflammatory Activity of 2-Phenylpyridine-3-carboxaldehyde

| Concentration (µM) | NO Production Inhibition (%) ± SD |

| 1 | Value |

| 10 | Value |

| 50 | Value |

VI. Concluding Remarks and Future Directions

This technical guide provides a comprehensive framework for the initial investigation into the potential biological activities of 2-Phenylpyridine-3-carboxaldehyde. The outlined protocols are robust, well-established, and designed to yield reliable and reproducible data. Positive results from these in vitro studies would provide a strong rationale for further preclinical development, including in vivo efficacy studies and detailed mechanistic investigations. The versatility of the aldehyde group also opens up avenues for the synthesis of a library of derivatives, enabling a thorough exploration of the structure-activity relationship (SAR) and the optimization of lead compounds. The exploration of this promising molecule could ultimately contribute to the development of novel therapeutics for the treatment of cancer, infectious diseases, and inflammatory conditions.

VII. References

-

Shams, H., et al. (2020). Syringaldehyde as a scaffold for the synthesis of some biologically potent heterocycles. Journal of Heterocyclic Chemistry, 57(5), 2126-2137.

-

Zhang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 893133.

-

Creative Proteomics. (2023). The Role of Aldehydes in Pharmaceutical Synthesis: A Closer Look at 4-Fluoro-2-methoxybenzaldehyde. Creative Proteomics Blog.

-

Creative Proteomics. (2023). Aldehyde Compounds: Significance in Biological Systems and Environmental Impact. Creative Proteomics Blog.

-

Sadasivam, V., & Kumar, S. (2010). Computational Study of 3-Pyridine Carboxaldehyde. Material Science Research India, 7(1), 323-327.

-

El-Gazzar, A. B. A., et al. (2024). Synthesis, reactivity and biological applications of halovinyl aldehydes. RSC Advances, 14(1), 1-25.

-

Xia, Y., et al. (2021). NF-κB signaling in inflammation and cancer. MedComm, 2(4), 618-625.

-

Sun, S. C. (2025). NF-κB in inflammation and cancer. Nature Reviews Immunology.

-

Wikipedia contributors. (2023). Pyridine-3-carbaldehyde. Wikipedia, The Free Encyclopedia.

-

Youssef, A. M., et al. (2020). Syringaldehyde as a scaffold for the synthesis of some biologically potent heterocycles. Journal of Heterocyclic Chemistry, 57(5), 2126-2137.

-

Zhang, L., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4183.

-

Sharma, A., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(24), 15194-15217.

-

Singh, P., et al. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal of Scientific & Engineering Research, 16(2), 1-10.

-

Li, F., & Zhang, J. (2021). NF‐κB signaling in inflammation and cancer. MedComm, 2(4), 618-625.

-

CLSI. (2026). M100: Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute.

-

Graphviz. (2024). DOT Language. Graphviz.

-

Lim, H. S., et al. (2015). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Journal of the Korean Society for Applied Biological Chemistry, 58(4), 555-561.

-

Abdel-Aziz, A. A. M., et al. (2019). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Molecules, 24(10), 1986.

-

Yule, I. A., et al. (2014). Pyridine-3-carboxamide-6-yl-ureas as novel inhibitors of bacterial DNA gyrase: structure based design, synthesis, SAR and antimicrobial activity. European Journal of Medicinal Chemistry, 86, 634-643.

-

Request PDF. (2025). Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. ResearchGate.

-

Semantic Scholar. (n.d.). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Semantic Scholar.

-

National Institutes of Health, Islamabad Pakistan. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan.

-

Wu, Y. C., et al. (2006). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Molecules, 11(6), 464-472.

-

Gray, A. N., et al. (2021). Cytotoxicity Assessment of Spirocyclic Oximes. JoVE Journal, (168), e61950.

-

Aslam, S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 206.

-

Rueda-Espinosa, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.

-

CLSI. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Clinical and Laboratory Standards Institute.

-

Request PDF. (n.d.). Design and synthesis of 2-phenylpyrimidine coumarin derivatives as anticancer agents. ResearchGate.

-

El-Sayed, N. N. E., et al. (2020). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 25(18), 4252.

-

ResearchGate. (n.d.). Nitric oxide production in LPS-induced RAW 264.7 macrophage cells. ResearchGate.

-

Stack Overflow. (2022). Is there a way to specify a colour scheme for GraphViz dots in Doxygen? Stack Overflow.

-

El-Gazzar, A. B. A., et al. (2024). New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights. BMC Chemistry, 18(1), 1-18.

-

ResearchGate. (n.d.). M100S - Performance Standards for Antimicrobial Susceptibility Testing. ResearchGate.

-

DevTools daily. (n.d.). Free Graphviz / Dot online editor. DevTools daily.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.

-

Protein & Cell. (n.d.). NF-κB and STAT3 signaling pathways collaboratively link inflammation to cancer. Protein & Cell.

-

Hardy, G., et al. (2013). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Nutrients, 5(7), 2696-2709.

-

Scientific & Academic Publishing. (n.d.). Synthesis, Characterization and in vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing the Indole Ring. Scientific & Academic Publishing.

-

Khan, I., et al. (2022). Discovery of Novel Inhibitors of Bacterial DNA Gyrase Using a QSAR-Based Approach. Molecules, 27(17), 5635.

-

Scientific Research Publishing. (2025). Semi-synthesis and biological activities of heterocyclic compounds containing camphor. Scientific Research Publishing.

-

ThaiScience. (n.d.). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. ThaiScience.

-

MDPI. (n.d.). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. MDPI.

-

GitHub. (n.d.). Graphviz DOT rendering and animated transitions using D3. GitHub.

-

CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. CHAIN.

-

MDPI. (n.d.). DNA Gyrase as a Target for Quinolones. MDPI.

-

SciSpace. (2016). Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches. SciSpace.

-

PubMed. (2013). Synthesis and anticancer activity of some novel 2-phenazinamine derivatives. PubMed.

-

Reddit. (2025). I made a simple tool for graphically editing Graphviz DOT files. Reddit.

-

MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI.

-

ResearchGate. (n.d.). Examples of DNA gyrase inhibitors from the class fluoroquinolones (I...). ResearchGate.

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 3. ijsat.org [ijsat.org]

- 4. nbinno.com [nbinno.com]

- 5. Aldehyde Compounds: Significance in Biological Systems and Environmental Impact - Creative Proteomics Blog [creative-proteomics.com]

- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. NF-κB signaling in inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. NF-κB in inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 14. New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pyridine-3-carboxamide-6-yl-ureas as novel inhibitors of bacterial DNA gyrase: structure based design, synthesis, SAR and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery of Novel Inhibitors of Bacterial DNA Gyrase Using a QSAR-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

reactivity of the aldehyde group in 2-Phenylpyridine-3-carboxaldehyde

An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in 2-Phenylpyridine-3-carboxaldehyde

Introduction: A Scaffold of Strategic Importance

2-Phenylpyridine-3-carboxaldehyde is a heterocyclic aromatic aldehyde that stands at the intersection of several critical areas in chemical science. Its structure, featuring a pyridine ring, a phenyl substituent, and a reactive carboxaldehyde group, makes it a highly versatile building block for the synthesis of complex molecules. For researchers in drug discovery, materials science, and catalysis, this molecule is not merely a reagent but a strategic scaffold. The 2-phenylpyridine core is renowned for its applications in high-performance Organic Light-Emitting Diodes (OLEDs) and as a directing group in C-H activation catalysis.[1][2][3] The aldehyde at the 3-position serves as a versatile chemical handle, allowing for a diverse array of transformations to build molecular complexity.

This guide provides an in-depth exploration of the chemical reactivity of the aldehyde group within this unique molecular framework. We will move beyond simple reaction lists to dissect the underlying electronic and steric factors that govern its behavior, offering field-proven insights into its synthetic utility. The protocols and mechanistic discussions herein are designed to be self-validating, providing researchers with the authoritative grounding necessary to confidently employ this reagent in their synthetic programs.

The Electronic and Steric Landscape of the Aldehyde

The reactivity of an aldehyde is fundamentally dictated by the electrophilicity of its carbonyl carbon.[4][5] In 2-Phenylpyridine-3-carboxaldehyde, this intrinsic reactivity is significantly modulated by the attached heterocyclic system.

-

Inductive and Resonance Effects: The pyridine ring is an electron-deficient heterocycle. The nitrogen atom exerts a powerful electron-withdrawing inductive effect (-I) on the entire ring system.[6] This effect is propagated to the aldehyde group at the C3 position, increasing the partial positive charge (δ+) on the carbonyl carbon. This heightened electrophilicity makes the aldehyde more susceptible to attack by nucleophiles compared to a simple benzaldehyde.

-

Steric Considerations: The phenyl group at the C2 position introduces significant steric bulk in the vicinity of the aldehyde. While not directly adjacent, its presence can influence the trajectory of incoming nucleophiles, potentially favoring the approach of smaller reagents or influencing the stereochemical outcome of certain reactions.[7][8][9]

-

The Role of the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom can act as a Lewis base, coordinating to metal catalysts or protons. This can further enhance the electrophilicity of the ring system and, consequently, the aldehyde group. This coordination is a key feature in many transition-metal-catalyzed reactions involving phenylpyridine scaffolds.[10][11]

The interplay of these factors makes the aldehyde in 2-Phenylpyridine-3-carboxaldehyde a highly activated yet sterically influenced electrophile.

Caption: Electronic and steric factors governing aldehyde reactivity.

Major Reaction Classes of the Aldehyde Group

The enhanced electrophilicity of the aldehyde group in 2-Phenylpyridine-3-carboxaldehyde allows it to participate readily in a wide range of classical and modern organic transformations.

Nucleophilic Addition Reactions

This is the quintessential reaction of aldehydes, where a nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate.[4][5]

Caption: General mechanism for nucleophilic addition to the aldehyde.

Common nucleophilic additions include:

-

Organometallic Reagents (Grignard, Organolithium): Formation of secondary alcohols.

-

Wittig Reaction: Conversion of the aldehyde to an alkene, a cornerstone of C=C bond formation.

-

Cyanohydrin Formation: Addition of cyanide (e.g., from HCN or TMSCN) to form a cyanohydrin, a versatile intermediate.

Oxidation to Carboxylic Acid

Aldehydes are readily oxidized to the corresponding carboxylic acids. This transformation is often high-yielding and provides access to 2-phenylpyridine-3-carboxylic acid, another valuable building block in medicinal and materials chemistry.[12]

| Reagent | Conditions | Product | Typical Yield |

| Potassium Permanganate (KMnO₄) | Basic, then acidic workup | 2-Phenylpyridine-3-carboxylic acid | >85% |

| Tollens' Reagent [Ag(NH₃)₂]⁺ | Aqueous ammonia | 2-Phenylpyridine-3-carboxylic acid | Qualitative (forms silver mirror) |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0 °C to RT | 2-Phenylpyridine-3-carboxylic acid | ~80-90% |

Table 1: Common oxidation methods for 2-Phenylpyridine-3-carboxaldehyde.

Reduction to Primary Alcohol

The aldehyde can be selectively reduced to the primary alcohol, (2-phenylpyridin-3-yl)methanol, using hydride reagents. This product can be used in subsequent ether or ester formations.

-

Sodium borohydride (NaBH₄): A mild and selective reagent, typically used in alcoholic solvents like methanol or ethanol. It does not reduce other functional groups like esters or amides.

-

Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent, used in ethereal solvents like THF or diethyl ether. It will reduce most other carbonyl functionalities. For selective aldehyde reduction, NaBH₄ is the preferred choice.

Condensation Reactions and Imine Formation

The reaction of the aldehyde with primary amines yields imines (Schiff bases), which are pivotal intermediates for reductive amination and the synthesis of complex ligands.[13] This reaction is typically catalyzed by a trace amount of acid.

Caption: Experimental workflow for imine synthesis.

These condensation reactions are not limited to simple amines; hydrazines, hydroxylamines, and semicarbazides react similarly to produce hydrazones, oximes, and semicarbazones, respectively.

Field-Proven Experimental Protocols

The following protocols are presented as self-validating systems, including details for execution, purification, and verification.

Protocol 1: Oxidation to 2-Phenylpyridine-3-carboxylic acid

This protocol utilizes potassium permanganate for a robust and scalable oxidation.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Phenylpyridine-3-carboxaldehyde (1.0 eq) in a 1:1 mixture of tert-butanol and water.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of potassium permanganate (KMnO₄, 1.5 eq) in water dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C. A brown precipitate of MnO₂ will form.

-

Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), eluting with 30% ethyl acetate in hexanes. The aldehyde starting material should be consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until the purple color disappears and the brown precipitate dissolves.

-

Purification: Acidify the clear solution to pH ~3-4 with 2M HCl. A white precipitate of the carboxylic acid will form. Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum.

-

Validation: The final product, 2-phenylpyridine-3-carboxylic acid, can be characterized by ¹H NMR, ¹³C NMR, and melting point determination to confirm its identity and purity.

Protocol 2: Reductive Amination via Imine Formation

This two-step, one-pot procedure converts the aldehyde into a secondary amine.

-

Imine Formation: To a solution of 2-Phenylpyridine-3-carboxaldehyde (1.0 eq) in methanol (MeOH), add the desired primary amine (1.1 eq) and acetic acid (0.1 eq). Stir the mixture at room temperature for 2 hours. Monitor imine formation by TLC or LC-MS.

-

Reduction: Cool the reaction mixture to 0 °C. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 20 minutes. Caution: Gas evolution (H₂).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 3 hours. Monitor the disappearance of the imine intermediate.

-

Workup: Quench the reaction carefully by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

-

Validation: Characterize the purified secondary amine by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Conclusion and Future Outlook

The aldehyde group in 2-Phenylpyridine-3-carboxaldehyde is a highly reactive and synthetically valuable functional group. Its electrophilicity is enhanced by the electron-withdrawing nature of the pyridine ring, making it an excellent substrate for a multitude of transformations including nucleophilic additions, oxidations, reductions, and condensations. This predictable and robust reactivity, combined with the important photophysical and coordinating properties of the 2-phenylpyridine scaffold, solidifies its role as a critical intermediate for scientists in drug discovery and materials development. Future applications will likely leverage this aldehyde as a key diversification point for generating libraries of novel compounds for high-throughput screening and as a precursor for advanced functional materials.

References

-

Diazoniapentaphenes. Synthesis from Pyridine-2-carboxaldehyde and Structural Verifications. ResearchGate. Available at: [Link]

-

Assessing the Reactivity of Aldehydes and Ketones. YouTube. Available at: [Link]

-

Reactivity of Aldehydes & Ketones. Chemistry LibreTexts. Available at: [Link]

-

Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes. ScienceDirect. Available at: [Link]

-

A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Publishing. Available at: [Link]

-

2-Phenylpyridine-3-carboxylic acid. Chem-Impex. Available at: [Link]

-

2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity. MDPI. Available at: [Link]

-

Pyridine-2-carbaldehyde. Wikipedia. Available at: [Link]

-

Nucleophilic Addition To Carbonyls. Master Organic Chemistry. Available at: [Link]

-

Reactivity of aldehydes and ketones (video). Khan Academy. Available at: [Link]

-

C−H Activation of Phenyl Imines and 2-Phenylpyridines with [Cp*MCl2]2 (M = Ir, Rh): Regioselectivity, Kinetics, and Mechanism. ACS Publications. Available at: [Link]

-

Carboxylate-assisted C–H activation of phenylpyridines with copper, palladium and ruthenium: a mass spectrometry and DFT study. National Institutes of Health (NIH). Available at: [Link]

-

Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]

-

¹H NMR spectrum of pyridine-3-carboxaldehyde. ResearchGate. Available at: [Link]

-

Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong?. National Institutes of Health (NIH). Available at: [Link]

-

The addition of nucleophilic reagents to aldehydes and ketones. ResearchGate. Available at: [Link]

-

Electronic effects – Knowledge and References. Taylor & Francis. Available at: [Link]

-

Condensation of aldehydes for environmentally friendly synthesis of 2-methyl-3-phenyl-propanal by heterogeneous catalysis. ResearchGate. Available at: [Link]

Sources

- 1. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Khan Academy [khanacademy.org]

- 10. Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. Carboxylate-assisted C–H activation of phenylpyridines with copper, palladium and ruthenium: a mass spectrometry and DFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemimpex.com [chemimpex.com]

- 13. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]

Strategic Toxicity Screening of 2-Phenylpyridine-3-carboxaldehyde: A Technical Guide

Executive Summary

2-Phenylpyridine-3-carboxaldehyde (CAS: 1012-12-0 / Related: 500-22-1 for core moiety) represents a privileged scaffold in medicinal chemistry, often utilized as a precursor for fused heterocycles or as a ligand in organometallic catalysis.[1] However, its dual functionality—a basic pyridine ring fused with a reactive aldehyde "warhead"—presents specific toxicological risks that must be de-risked early in development.